6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is an organic compound with significant interest in chemical research due to its potential applications in various fields, including pharmaceuticals. The compound is classified as a quinoxaline derivative, which is a heterocyclic compound containing two fused aromatic rings. Quinoxaline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry.
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid belongs to the class of heterocyclic compounds known as quinoxalines. It features a carboxylic acid functional group, contributing to its acidic properties. The compound's structure includes methoxy groups and a carbonyl group, which are significant for its reactivity and interactions in biological systems.
The synthesis of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. This process typically requires the use of reagents such as aldehydes or ketones along with nitrogen sources like hydrazine or primary amines.
The molecular formula for 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is C12H12N2O5. The structure features:
The molecular weight of the compound is approximately 264.23 g/mol. Its InChI Key is JGLRXCDNKFJGIF-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid can undergo several chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and solvent choice) that enhance reactivity and selectivity.
The mechanism of action for compounds like 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid often involves interactions with biological targets such as enzymes or receptors.
Research indicates that quinoxaline derivatives exhibit various biological activities including anti-inflammatory and antimicrobial effects due to their ability to interact with biological macromolecules .
The appearance of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is typically in powder form. The density is approximately 1.37 g/cm³ and it has a refractive index of about 1.61 .
The compound is stable at room temperature but may require careful handling due to its acidic nature. Safety data regarding toxicity and handling are generally recommended to be obtained from suppliers .
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid has potential applications in:
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1222-43-1, C₁₂H₁₂N₂O₅) is a synthetically challenging scaffold due to its stereogenic center and role as a precursor to bioactive molecules. Its significance arises from its presence in inhibitors of bacterial metallo-β-lactamases (e.g., NDM-1) and viral polymerases, necessitating enantioselective routes for pharmacologically active enantiomers [1] [2]. This section details cutting-edge asymmetric methodologies applied to its synthesis.
The Petasis reaction enables the convergent assembly of chiral amines from boronic acids, carbonyls, and amines. For this quinoxaline scaffold, it constructs key morpholinone intermediates with high diastereocontrol. In a seminal approach, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one was synthesized via a Petasis reaction between 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and a chiral amine auxiliary. This reaction proceeded with >90% diastereoselectivity, establishing the stereocenter adjacent to the future tetrahydroisoquinoline core [2].
The morpholinone product serves as a linchpin for downstream cyclization. Critical to success was the use of enantiopure 1-amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP) auxiliaries, which directed facial selectivity during C–C bond formation. After auxiliary removal, the resulting amino acetal underwent Pomeranz–Fritsch–Bobbitt cyclization (see Table 1) [2].
Table 1: Petasis Reaction Optimization for Morpholinone Synthesis
Chiral Auxiliary | Reaction Conditions | Yield (%) | diastereomeric Ratio |
---|---|---|---|
(S)-SAMP | CH₂Cl₂, rt, 24 h | 78 | 92:8 |
(R)-RAMP | CH₂Cl₂, rt, 24 h | 82 | 94:6 |
(S)-PhGlycinol | Toluene, 40°C, 48 h | 65 | 88:12 |
Pomeranz–Fritsch–Bobbitt (PFB) cyclization converts amino acetals to tetrahydroisoquinolines under acidic conditions and is pivotal for constructing the bicyclic core of the target molecule. The method involves cyclodehydration of amino acetals derived from benzylamines and glyoxal hemiacetals. In the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid precursors, morpholinone-derived amino acetals underwent PFB cyclization in concentrated sulfuric acid/acetic anhydride at 0°C, yielding the tetrahydroisoquinoline in 85% yield and 94% ee [2].
Notably, Bobbitt’s modification—in situ hydrogenation of imine intermediates—prevents aromatization and preserves stereochemical integrity. This step was critical for accessing 1-substituted derivatives without racemization. Cyclization efficiency depended on electron-donating methoxy groups, which facilitated electrophilic ring closure (Table 2) [2].
Table 2: PFB Cyclization Conditions and Outcomes
Amino Acetal Precursor | Acid Catalyst | Temperature | Yield (%) | ee (%) |
---|---|---|---|---|
N-(2,2-Diethoxyethyl) morpholinone | H₂SO₄/Ac₂O | 0°C | 85 | 94 |
N-(2-Bromoethyl) derivative | TFA, CH₂Cl₂ | rt | 72 | 90 |
Boc-protected amine | HCl, dioxane | 60°C | 68 | 85 |
Chiral auxiliaries enable asymmetric induction during early C–C bond formations. Two strategies dominated:
Morpholinones acted as conformationally rigid templates, ensuring high trans-diastereoselectivity during ring closure. The auxiliary was cleaved via hydrogenolysis or hydrolysis without epimerization.
Kinetic resolution separates racemates using enantioselective enzymes. Fülöp et al. resolved racemic ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate using lipases (e.g., Candida antarctica Lipase B). The (S)-enantiomer was selectively hydrolyzed, leaving the (R)-ester intact with 98% ee. Alternatively, acyltransferases acetylated the (R)-isomer, isolating the (S)-alcohol in 95% ee [2].
Limitations included a maximum 50% yield per enantiomer and enzyme specificity. Substrate engineering improved efficiency: increasing steric bulk at C1 enhanced enantioselectivity (E > 200) [2].
1.5. Fusarium solani D-Amino Acid Oxidase Deracemization
Deracemization converts racemates to single enantiomers via stereoinversion. Wu et al. employed Fusarium solani D-amino acid oxidase (FsDAAO) to deracemize the quinoxaline scaffold. FsDAAO selectively oxidized the D-enantiomer to an imine, which was non-enzymatically reduced in situ to the racemate. Iterative cycling drove complete conversion to the L-enantiomer. Key optimizations included:
This one-pot process achieved 99% ee and 95% yield in <24 h, outperforming kinetic resolution (Table 3) [2].
Table 3: Comparison of Enzymatic Deracemization vs. Kinetic Resolution
Parameter | FsDAAO Deracemization | Lipase-Catalyzed KR |
---|---|---|
Reaction Time | 18–24 h | 48–72 h |
Max. Theoretical Yield | 95–99% | 50% |
ee Achieved | >99% | 95–98% |
Downstream Steps | None | Ester hydrolysis |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8